N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide
Overview
Description
N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide, also known as SBI-0640756, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a focus of interest for researchers and scientists.
Mechanism of Action
N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide inhibits the activity of TBK1 by binding to a specific site on the protein. TBK1 is a kinase that phosphorylates various proteins involved in immune response and inflammation. Inhibition of TBK1 activity by this compound reduces the phosphorylation of these proteins, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce the severity of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, in animal models. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to use in various assays and experiments. It has also been extensively studied in preclinical studies, making it a well-established tool for researchers. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the cell type and experimental conditions, which may limit its applicability in certain assays and experiments.
Future Directions
There are several future directions for the study of N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for its use.
Scientific Research Applications
N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a protein called Tank-binding kinase 1 (TBK1), which is involved in various cellular processes, including inflammation and immune response. Inhibition of TBK1 activity by this compound has been shown to reduce inflammation and improve the symptoms of autoimmune disorders in preclinical studies.
properties
IUPAC Name |
N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O2/c1-13-5-2-3-10-23(13)19(25)16-11-15(20)7-8-17(16)22-18(24)14-6-4-9-21-12-14/h4,6-9,11-13H,2-3,5,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHKJZKWYMORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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